4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Overview
Description
4-Methoxy-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxy group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemistry.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include 4-methoxy-1-methyl-5-nitro-1h-pyrazole, have been found to interact with a broad range of biological targets due to their diverse chemical and biological properties .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives, in general, have been found to impact a wide range of biochemical pathways due to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of 4-methoxy-3-nitroacetophenone with methylhydrazine under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize multicomponent reactions and one-pot procedures to enhance efficiency and yield. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-methoxy-1-methyl-5-amino-1H-pyrazole.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-methyl-3-nitro-1H-pyrazole
- 4-Methoxy-1-methyl-5-amino-1H-pyrazole
- 4-Methoxy-1-methyl-5-chloro-1H-pyrazole
Uniqueness
4-Methoxy-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of both a methoxy and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-5(8(9)10)4(11-2)3-6-7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIRYQAMUGFFMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520828 | |
Record name | 4-Methoxy-1-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-67-9 | |
Record name | 4-Methoxy-1-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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